

Spectroscopic Characterization of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine

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Compound of Interest

Compound Name:	4-(4-Fluorophenyl)-1H-pyrazol-5-amine
CAS No.:	5848-04-4
Cat. No.:	B2393991

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Executive Summary & Structural Context

The compound **4-(4-Fluorophenyl)-1H-pyrazol-5-amine** (often cataloged as 3-amino-4-(4-fluorophenyl)pyrazole due to tautomerism) is a critical heterocyclic scaffold in medicinal chemistry.^[1] It serves as the primary pharmacophore for a class of p38 MAP kinase inhibitors, utilized in the development of anti-inflammatory therapeutics (e.g., RO3201195 analogs).^[1]

For researchers, the spectroscopic validation of this molecule is non-trivial due to annular tautomerism.^[1] In solution, the "5-amine" and "3-amine" forms exist in dynamic equilibrium.^[1] This guide provides the definitive spectroscopic data (NMR, MS, IR) and explains the structural dynamics that dictate signal appearance.^[1]

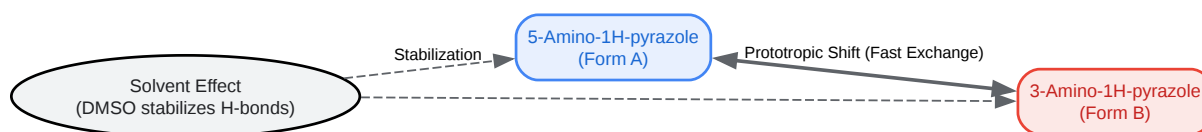
Structural Dynamics: The Tautomerism Challenge

Before analyzing spectra, one must understand the species present in the NMR tube.^[1] While often drawn as the 5-amine (A), the molecule rapidly interconverts with the 3-amine (B) tautomer.^[1] In polar aprotic solvents like DMSO-

, the equilibrium is heavily influenced by hydrogen bonding capabilities.[1]

Tautomeric Equilibrium Workflow

The following diagram illustrates the proton transfer that complicates spectral assignment.



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Figure 1: Annular tautomerism between 5-amino and 3-amino forms. In NMR timescales, this often results in averaged signals or broad exchangeable protons.[1]

Synthesis & Sample Purity

Spectroscopic integrity relies on sample purity.[1] The standard synthesis involves the condensation of 2-(4-fluorophenyl)-3-alkoxyacrylonitrile with hydrazine.[1]

- Purity Requirement: >98% (HPLC) is required for clean -coupling analysis.[1]
- Residual Solvents: Common contaminants include Ethanol (from hydrazine step) or DMF.[1] Watch for triplets at 1.06 ppm (EtOH) or singlets at 2.73/2.89 ppm (DMF) in ¹H NMR.[1]

Spectroscopic Data Analysis[1][2][3][4][5][6]

Mass Spectrometry (HRMS-ESI)

Mass spectrometry provides the primary identity confirmation.[1] The presence of the Fluorine atom does not alter the isotopic pattern significantly (unlike Cl or Br), but the precise mass is diagnostic.[1]

Parameter	Value	Notes
Formula	C	
	H	
	FN	
Calc. MW	177.18 Da	
Observed [M+H]	178.0781	ESI Positive Mode
Fragment Ions	161.0 (Loss of NH)	Diagnostic of primary amines

Proton NMR (¹H NMR)

Solvent: DMSO-

(Recommended due to solubility and exchange suppression).[1] Frequency: 400 MHz or higher.

The spectrum is characterized by a distinct AA'BB' system from the fluorophenyl group and a singlet from the pyrazole C3-H.[1]

Shift (ppm)	Multiplicity	Integral	Assignment	Structural Insight
11.8 - 12.1	Broad Singlet	1H	Pyrazole NH	Highly exchangeable; chemical shift varies with concentration/temperature. ^[1]
7.75	Singlet	1H	Pyrazole C3-H	Diagnostic signal. ^[1] If C-substituted, this disappears. ^[1]
7.55	DD / Multiplet	2H	Ar-H (ortho to pyrazole)	Part of AA'BB' system. ^[1] Hz, Hz. ^[1]
7.18	Triplet / Multiplet	2H	Ar-H (ortho to F)	Part of AA'BB'. ^[1] Large Hz causes pseudo-triplet appearance. ^[1]
4.80 - 5.50	Broad Singlet	2H	-NH	Exocyclic amine. ^[1] Broadening indicates rotation/exchange. ^[1]

Expert Note: If the sample is acidified (e.g., TFA addition), the pyrazole C3-H will shift downfield, and the NH/NH

signals may coalesce or disappear due to rapid exchange.^[1]

Carbon-13 NMR (^{13}C NMR)

The

^{13}C spectrum is complex due to Carbon-Fluorine coupling (

).

^[1]^[2] You will observe doublets rather than singlets for the aromatic carbons.^[1]

Shift (ppm)	Splitting (Hz)	Assignment	Notes
161.5	Doublet ()	C-4' (C-F)	Direct C-F attachment. Distinctive large coupling.
153.0	Singlet	C-5 (C-NH)	Quaternary carbon attached to amine. ^[1]
130.5	Singlet	C-3 (C-H)	Pyrazole ring carbon. ^[1]
128.5	Doublet ()	C-2'/6'	Aromatic carbons meta to Fluorine. ^[1]
115.8	Doublet ()	C-3'/5'	Aromatic carbons ortho to Fluorine. ^[1]
105.2	Singlet	C-4	Quaternary carbon linking rings. ^[1] ^[3]

Fluorine-19 NMR (^{19}F NMR)

This is the cleanest method to verify the integrity of the fluorophenyl ring.^[1]

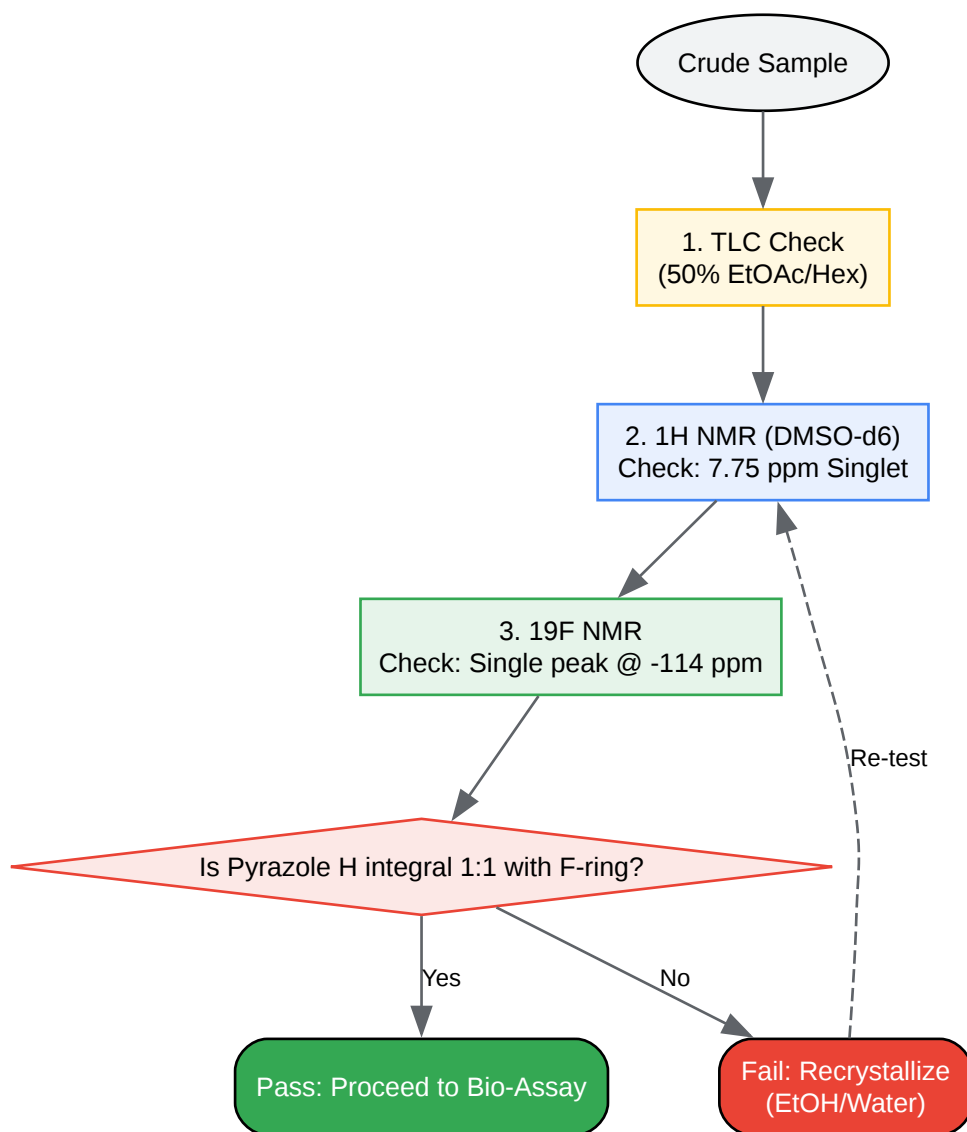
- Shift:

-113.5 to -115.0 ppm (Multiplet).

- Appearance: Often appears as a triplet of triplets due to coupling with ortho () and meta () protons.[1]

Experimental Validation Protocol

To ensure the data above is reproducible, follow this validation logic.



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Figure 2: Step-by-step Quality Control (QC) decision tree for spectroscopic validation.

References

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